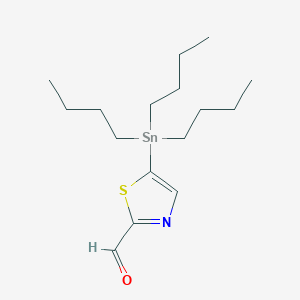
5-(Tributylstannyl)thiazole-2-carbaldehyde
Vue d'ensemble
Description
5-(Tributylstannyl)thiazole-2-carbaldehyde is an organotin compound with the molecular formula C16H29NOSn. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The compound is characterized by the presence of a tributylstannyl group attached to the thiazole ring, which significantly influences its chemical properties and reactivity.
Applications De Recherche Scientifique
5-(Tributylstannyl)thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active thiazole derivatives.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tributylstannyl)thiazole-2-carbaldehyde typically involves the stannylation of thiazole derivatives. One common method is the reaction of thiazole-2-carbaldehyde with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is typically refluxed in an organic solvent like tetrahydrofuran or toluene to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation, recrystallization, or chromatography to meet the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tributylstannyl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions such as Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst.
Oxidation Reactions: The aldehyde group in the compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can also be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Stille Coupling: Typically involves the use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and organic halides under inert atmosphere conditions.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Major Products Formed
Substitution: Formation of various substituted thiazole derivatives.
Oxidation: Formation of thiazole-2-carboxylic acid or other oxidized products.
Reduction: Formation of 5-(tributylstannyl)thiazole-2-methanol.
Mécanisme D'action
The mechanism of action of 5-(Tributylstannyl)thiazole-2-carbaldehyde is primarily related to its ability to participate in various chemical reactions. The tributylstannyl group acts as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The aldehyde group can undergo oxidation or reduction, leading to the formation of various derivatives with different chemical properties. The compound’s reactivity is influenced by the electronic and steric effects of the tributylstannyl group, which can stabilize reaction intermediates and transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tributylstannyl)thiazole: Similar structure but lacks the aldehyde group, leading to different reactivity and applications.
5-Methyl-2-(tributylstannyl)thiazole: Contains a methyl group instead of an aldehyde, affecting its chemical properties and reactivity.
2-(Tributylstannyl)-1,3-thiazole: Another derivative with different substitution patterns on the thiazole ring.
Uniqueness
5-(Tributylstannyl)thiazole-2-carbaldehyde is unique due to the presence of both the tributylstannyl and aldehyde groups, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic organic chemistry and material science.
Propriétés
IUPAC Name |
5-tributylstannyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZCOGNDYJLLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NOSSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


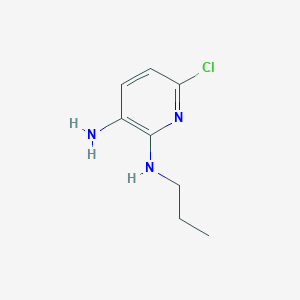

amine](/img/structure/B3077257.png)
![6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B3077282.png)
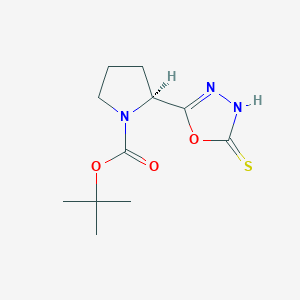
![5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3077296.png)
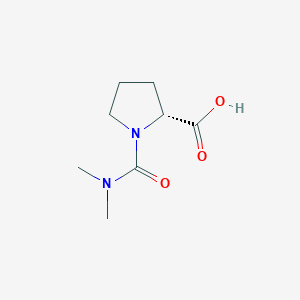
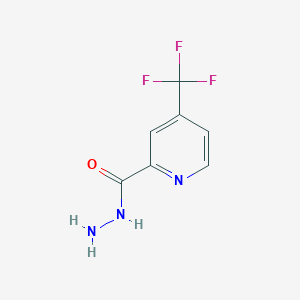
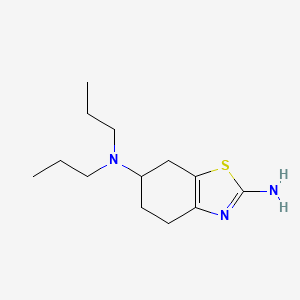
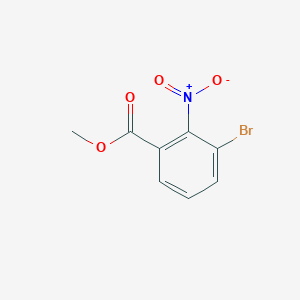
![1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene](/img/structure/B3077321.png)
![1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B3077324.png)
![1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B3077328.png)

